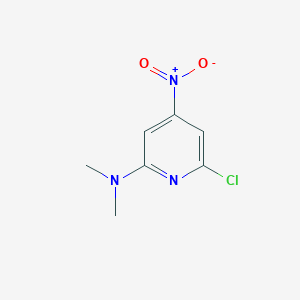

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

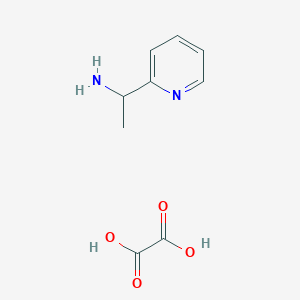

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a chemical compound with the molecular weight of 201.61 .

Molecular Structure Analysis

The molecular structure of 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine is represented by the InChI code1S/C7H8ClN3O2/c1-10(2)7-4-5(11(12)13)3-6(8)9-7/h3-4H,1-2H3 . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

Formation of Aminals via Pummerer Rearrangement

The chemical 6-chloro-N,N-dimethyl-4-nitropyridin-2-amine has been reported to participate in reactions leading to the formation of unique compounds known as aminals. This transformation occurs through the Pummerer rearrangement process. Specifically, the reaction of similar aminopyridines with acid chlorides in the presence of dimethyl sulfoxide and a tertiary base results in the formation of these aminals. This reaction involves the attack of a suitable base on the N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and the subsequent formation of aminals (Rakhit, Georges & Bagli, 1979).

N,N-Dimethylation of Nitro Compounds

A research study explored the N,N-dimethylation of different amines and nitro compounds using methanol under UV irradiation at room temperature. In this process, a wide range of N,N-dimethyl amines were synthesized. Interestingly, the yield of 4-chloro-N,N-dimethylaniline was optimized by adjusting the Pd loadings on the TiO2, and the dehalogenation reaction was inhibited during this process (Zhang et al., 2015).

Kinetics and Reactivity Studies

Investigations into the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine have been conducted. These studies provide insights into the interaction and transformation rates of these compounds under various conditions, shedding light on the underlying mechanisms and potential applications in chemical synthesis (El-Bardan et al., 2002).

Synthesis and Antiprotozoal Activity of Derivatives

A study focused on the synthesis of pyridine thioaryl ethers by reacting pyridine nitro derivatives with thiols. This research is significant for its contribution to the development of compounds with potential antiprotozoal activity, highlighting the broader implications of chemical research in addressing health-related challenges (Fetisov et al., 2021).

Propriétés

IUPAC Name |

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-10(2)7-4-5(11(12)13)3-6(8)9-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXFHGGMGILCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N-dimethyl-4-nitropyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Hydroxymethyl)-3-phenylpyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2568407.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2568408.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-cyclopentylacetamide](/img/structure/B2568410.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2568413.png)

![N-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2568414.png)

![1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2568416.png)

![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2568421.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)